

## A Comparative Analysis of Nevanimibe Hydrochloride Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Nevanimibe hydrochloride |           |
| Cat. No.:            | B1684124                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical trial outcomes for **Nevanimibe hydrochloride** (also known as ATR-101), a selective inhibitor of Acyl-CoA:Cholesterol Acyltransferase 1 (ACAT1), also referred to as Sterol O-acyltransferase 1 (SOAT1). The data presented is compiled from publicly available results of key clinical trials to assist in the evaluation of its therapeutic potential.

## **Executive Summary**

**Nevanimibe hydrochloride** has been investigated in clinical trials for its potential to treat conditions related to adrenal steroid overproduction, specifically Adrenocortical Carcinoma (ACC) and Congenital Adrenal Hyperplasia (CAH). As an inhibitor of ACAT1, Nevanimibe targets the esterification and storage of cholesterol, a critical precursor for steroid hormone synthesis in the adrenal glands. By limiting the available pool of cholesterol esters, Nevanimibe aims to reduce the production of adrenal steroids. This guide will compare the outcomes of a Phase 1 trial in ACC and a Phase 2a trial in CAH.

# Mechanism of Action: Inhibition of Adrenal Steroidogenesis

**Nevanimibe hydrochloride** is a potent and selective inhibitor of ACAT1, an enzyme crucial for the formation of cholesteryl esters from free cholesterol within the adrenal cortex.[1][2] In states



of excessive steroid production, the demand for cholesterol as a substrate is high. ACAT1 facilitates the storage of cholesterol in lipid droplets as cholesteryl esters, which can be rapidly mobilized for steroid synthesis upon stimulation by Adrenocorticotropic Hormone (ACTH).

By inhibiting ACAT1, Nevanimibe disrupts this storage process, leading to a decrease in the available substrate for steroidogenesis. At higher concentrations, the accumulation of free cholesterol can induce endoplasmic reticulum stress and apoptosis in adrenocortical cells, a mechanism particularly relevant for its investigation in adrenocortical carcinoma.[2]

Below is a diagram illustrating the role of ACAT1 in the adrenal steroidogenesis pathway and the point of intervention for Nevanimibe.



Click to download full resolution via product page

Figure 1: Mechanism of Action of Nevanimibe Hydrochloride.

## **Clinical Trial Comparison**

This section details the outcomes of two key clinical trials for **Nevanimibe hydrochloride**: a Phase 1 study in patients with Adrenocortical Carcinoma (NCT01898715) and a Phase 2a study in patients with Congenital Adrenal Hyperplasia (NCT02804178). A Phase 2b study in CAH (NCT03669549) was initiated but subsequently terminated, and detailed results are not publicly available.



Table 1: Clinical Trial Demographics and Design

| Parameter              | Phase 1 (NCT01898715) in<br>Adrenocortical Carcinoma                                                | Phase 2a (NCT02804178) in<br>Congenital Adrenal<br>Hyperplasia                             |
|------------------------|-----------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|
| Primary Indication     | Advanced Adrenocortical Carcinoma (ACC)                                                             | Classic Congenital Adrenal<br>Hyperplasia (CAH)                                            |
| Number of Participants | 63                                                                                                  | 10                                                                                         |
| Study Design           | Open-label, dose-escalation                                                                         | Single-blind, dose-titration                                                               |
| Dosage Range           | 1.6 mg/kg/day to 158.5<br>mg/kg/day                                                                 | 125 mg, 250 mg, 500 mg, 750 mg, 1000 mg (twice daily)                                      |
| Treatment Duration     | Cycles of 2 months                                                                                  | 2 weeks per dose level,<br>followed by a 2-week placebo<br>washout                         |
| Primary Objective      | To assess the safety and tolerability of Nevanimibe and determine the maximum tolerated dose (MTD). | To evaluate the efficacy of Nevanimibe in reducing 17-hydroxyprogesterone (17-OHP) levels. |

**Table 2: Efficacy Outcomes** 



| Parameter                       | Phase 1 (NCT01898715) in<br>Adrenocortical Carcinoma                                                                                                                                             | Phase 2a (NCT02804178) in<br>Congenital Adrenal<br>Hyperplasia                                                                                                                                  |
|---------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Tumor Response (RECIST 1.1)     | No complete or partial responses were observed. Stable disease (SD) was seen in 13 out of 48 evaluable patients (27%) at 2 months. Of these, 4 patients had stable disease for over 4 months.[3] | Not Applicable                                                                                                                                                                                  |
| Biomarker Response (17-<br>OHP) | Not a primary endpoint.                                                                                                                                                                          | 2 out of 10 subjects met the primary endpoint of 17-OHP reduction to ≤2 times the upper limit of normal (ULN). 5 other subjects experienced a 27% to 72% decrease in 17-OHP levels.[1][4][5][6] |
| Other Efficacy Measures         | A maximum feasible dose of<br>128.2 mg/kg/day was<br>established due to the large<br>number of tablets required at<br>higher doses.[3]                                                           | Reductions in 17-OHP were observed within 2 weeks of treatment.[1][4][5][6]                                                                                                                     |

**Table 3: Safety and Tolerability** 



| Parameter                       | Phase 1 (NCT01898715) in<br>Adrenocortical Carcinoma                              | Phase 2a (NCT02804178) in<br>Congenital Adrenal<br>Hyperplasia   |
|---------------------------------|-----------------------------------------------------------------------------------|------------------------------------------------------------------|
| Most Common Adverse Events      | Gastrointestinal disorders (76%), including diarrhea (44%) and vomiting (35%).[3] | Gastrointestinal side effects (30%).[4][5][6]                    |
| Serious Adverse Events          | Drug-related adrenal insufficiency was observed in two patients.[3]               | One subject discontinued due to a related serious adverse event. |
| Maximum Tolerated Dose<br>(MTD) | An MTD could not be defined as very few dose-limiting toxicities occurred.[3]     | Not determined in this study design.                             |

# **Experimental Protocols Phase 1 in Adrenocortical Carcinoma (NCT01898715)**

This was a first-in-human, open-label, multicenter, dose-escalation study.[7] Patients with advanced ACC who had progressed on standard therapy were enrolled. A "3+3" dose-escalation design was used, where cohorts of 3-6 patients received escalating doses of oral Nevanimibe. Safety, pharmacokinetics, and tumor response (based on RECIST 1.1) were evaluated every two months.[3]





Click to download full resolution via product page

Figure 2: Experimental Workflow for the Phase 1 ACC Trial.

# Phase 2a in Congenital Adrenal Hyperplasia (NCT02804178)



This was a multicenter, single-blind, dose-titration study in adults with classic CAH and elevated baseline 17-OHP levels.[4][5][6][8] The study involved a dose-titration design with five possible dose levels of Nevanimibe (125, 250, 500, 750, and 1000 mg twice daily).[4][5][6][8] Each dose was administered for two weeks, followed by a two-week single-blind placebo washout period.[4][5][6][8] The primary endpoint was the reduction of 17-OHP to less than or equal to twice the upper limit of normal.[4][5][6][8]



Click to download full resolution via product page

Figure 3: Experimental Workflow for the Phase 2a CAH Trial.



### Conclusion

The clinical development of **Nevanimibe hydrochloride** has explored its utility in two distinct endocrine disorders. In the Phase 1 study for Adrenocortical Carcinoma, Nevanimibe demonstrated a manageable safety profile and showed signs of disease stabilization in a subset of patients, although no objective tumor responses were observed. The Phase 2a study in Congenital Adrenal Hyperplasia provided proof-of-concept for its mechanism of action, with a demonstrated ability to reduce the key biomarker 17-OHP in the majority of participants. The termination of the subsequent Phase 2b trial in CAH suggests that further investigation and potentially different trial designs may be necessary to establish a clear clinical benefit in this patient population. This comparative guide highlights the differing outcomes based on the disease context and trial design, providing valuable data for the scientific and drug development community.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Phase 2, Multicenter Study of Nevanimibe for the Treatment of Congenital Adrenal Hyperplasia PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR-101, a Selective and Potent Inhibitor of Acyl-CoA Acyltransferase 1, Induces Apoptosis in H295R Adrenocortical Cells and in the Adrenal Cortex of Dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spruce Biosciences Announces Topline Results from CAHmelia-203 in Adult Classic CAH and CAHptain-205 in Pediatric Classic CAH - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. A Phase 2, Multicenter Study of Nevanimibe for the Treatment of Congenital Adrenal Hyperplasia PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. academic.oup.com [academic.oup.com]



 To cite this document: BenchChem. [A Comparative Analysis of Nevanimibe Hydrochloride Clinical Trial Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684124#cross-study-comparison-of-nevanimibe-hydrochloride-clinical-trial-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com